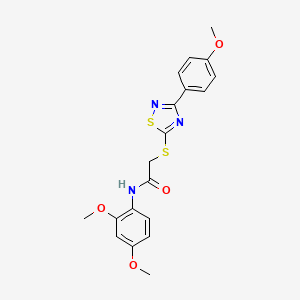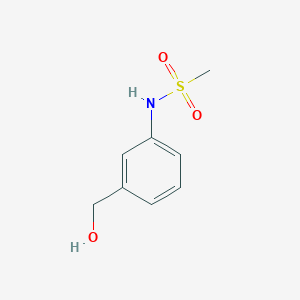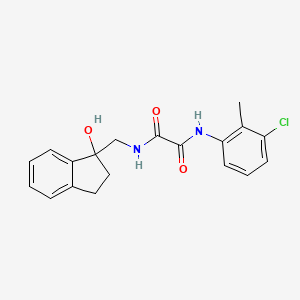![molecular formula C17H14N2O3 B2394189 2-(2,4-二甲基苯氧基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲醛 CAS No. 1353498-25-5](/img/structure/B2394189.png)
2-(2,4-二甲基苯氧基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, has been reported . The synthesis involves adding 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3, stirring vigorously for 1 hour, and then heating to 60-70°C for 8 hours .科学研究应用
抗炎应用
嘧啶类化合物,包括该化合物,已被发现具有抗炎作用 . 这些作用归因于它们对某些重要炎症介质的表达和活性的抑制反应,例如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和一些白介素 .
抗氧化应用
嘧啶类化合物以具有抗氧化作用而闻名 . 抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,人体在对环境和其他压力的反应中会产生这些分子。
抗菌应用
嘧啶类化合物已被发现具有抗菌特性 . 它们可以有效抵抗病原微生物,这使得它们在治疗微生物感染方面具有潜在用途 .
抗病毒应用
据报道,嘧啶类化合物具有抗病毒活性 . 这使得它们在抗病毒药物的开发中具有潜在用途 .
抗真菌应用
嘧啶类化合物也显示出抗真菌特性 . 它们可用于抗真菌药物的开发 .
抗癌应用
作用机制
Target of Action
The compound “2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
The mode of action of pyrimidine derivatives can vary depending on their structure and the specific targets they interact with. Some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For instance, some pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the inflammatory response pathway . .
Result of Action
The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. Some pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects . .
实验室实验的优点和局限性
The advantages of using 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in lab experiments include its availability, low cost, and ease of synthesis. Additionally, 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has the potential to be used in the synthesis of various heterocyclic compounds, as well as in drug development and biochemistry. The limitations of using 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in lab experiments include its potential toxicity, as well as the fact that its mechanism of action and biochemical and physiological effects are not yet fully understood.
未来方向
The future directions for 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde research include further investigation into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research into its potential use in organic synthesis, drug development, and biochemistry is warranted. Additionally, further research into the use of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde as a starting material for the synthesis of various heterocyclic compounds is needed. Finally, further research into the use of 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde as an inhibitor of the enzyme acetylcholinesterase and cytochrome P450 is needed.
合成方法
2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be synthesized in a few different ways. One method involves the oxidation of 2,4-dimethylphenol with a mixture of nitric and sulfuric acids, followed by condensation with ethyl acetoacetate and hydrolysis of the resulting product. Another method involves the condensation of 2,4-dimethylphenol with acetic anhydride and subsequent hydrolysis of the resulting product. Both of these methods have been used to synthesize 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in laboratory settings.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-7-14(12(2)9-11)22-16-13(10-20)17(21)19-8-4-3-5-15(19)18-16/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWICOXJQVXPJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-isopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2394106.png)

![N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2394111.png)


![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2394114.png)


![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2394118.png)

![1-(2-Ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2394121.png)


![(E)-3-[(4-bromophenyl)methylsulfanyl]-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2394127.png)